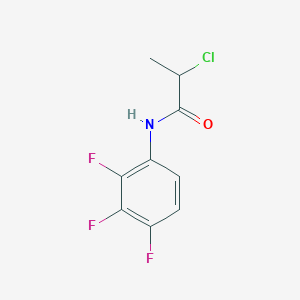

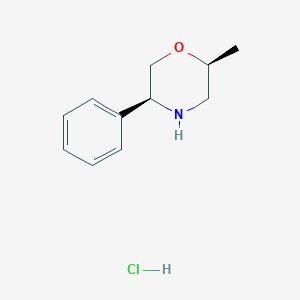

![molecular formula C21H16N2O4 B2783800 Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 921891-34-1](/img/structure/B2783800.png)

Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of a related compound, (8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid, is C17H14O4 . The average mass is 282.291 Da and the monoisotopic mass is 282.089203 Da . The molecular structure of Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate might be similar but with additional functional groups.Physical and Chemical Properties Analysis

The melting point of a related compound is 130-132°C, and the predicted boiling point is 528.2±50.0 °C . The density is 1.39 g/cm3 . The physical and chemical properties of this compound might be similar but could vary due to different functional groups.Scientific Research Applications

Bridged Dibenzocycloalkane Derivatives

Phenyl carbamates with dibenzocycloalkane skeletons, similar to the specified compound, have been synthesized and characterized, showing different reactivities due to steric hindrance. These compounds' structural analyses could provide insights into their potential applications in material science or pharmaceuticals (Stanescu, Florea, & Câmpeanu, 2003).

Novel Synthetic Approaches

A novel protocol for synthesizing 11-substituted dibenzo[b,f][1,4]oxazepines has been reported, indicating a significant advancement in the synthesis of complex organic compounds. This methodology, avoiding harmful chemicals and enhancing practical applications, could be crucial for developing new pharmaceuticals or materials (Zaware & Ohlmeyer, 2014).

Heterocyclic Hybrid Compounds

Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, with their structures confirmed by X-ray diffraction and DFT studies. These compounds' molecular properties suggest potential applications in the development of nonlinear optical materials or as candidates for NLO applications (Almansour et al., 2016).

Solid State Conformational Parameters

The conformational parameters of similar compounds have been studied in solid state, providing insights into their structural characteristics crucial for their interaction with biological receptors. This research could inform the design of drugs with improved efficacy and specificity (Bandoli & Nicolini, 1982).

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of compounds with dibenzo[b,f]phosphepin and phosphepin derivatives, highlighting potential analogues for antidepressant drugs. These studies provide a foundation for developing new therapeutic agents with improved properties (Segall, Shirin, & Granoth, 1980).

Mechanism of Action

Target of Action

The primary target of Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is associated with several neurological disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it can modulate the receptor’s activity and influence the signaling pathways it is involved in.

Biochemical Pathways

The compound’s interaction with the Dopamine D2 receptor affects the dopaminergic signaling pathway . This pathway is involved in various functions, including motor control, reward, and cognition. Changes in this pathway can have significant downstream effects, potentially influencing behavior and neurological function.

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can result in changes at the molecular and cellular level . These changes can potentially alleviate symptoms of disorders associated with this receptor, such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate are currently unknown. Given its potential interaction with the Dopamine D2 receptor , it could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. If it indeed interacts with the Dopamine D2 receptor , it could exert its effects at the molecular level through this interaction, potentially influencing enzyme activity and gene expression

Properties

IUPAC Name |

phenyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c1-13-7-9-19-17(11-13)23-20(24)16-12-14(8-10-18(16)27-19)22-21(25)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVGRQOVJKPVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC4=CC=CC=C4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

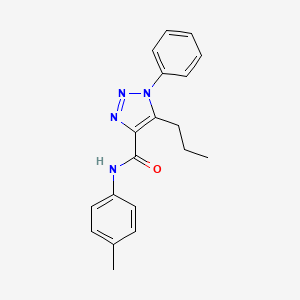

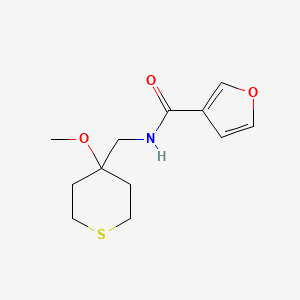

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)

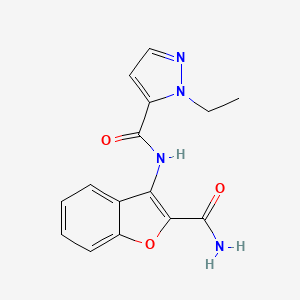

![3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783720.png)

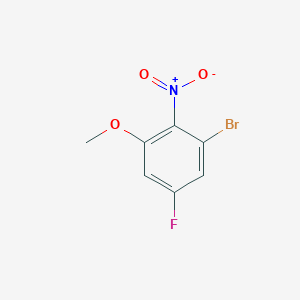

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide](/img/structure/B2783725.png)

![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)

![N-benzyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2783731.png)

![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)